Methyl 3-bromo-2-methyl-5-nitrobenzoate

Catalog No.
S1903078
CAS No.
885519-05-1
M.F
C9H8BrNO4
M. Wt
274.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-2-methyl-5-nitrobenzoate

CAS Number

885519-05-1

Product Name

Methyl 3-bromo-2-methyl-5-nitrobenzoate

IUPAC Name

methyl 3-bromo-2-methyl-5-nitrobenzoate

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

InChI

InChI=1S/C9H8BrNO4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,1-2H3

InChI Key

KHYSOGYKNCNXIS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])C(=O)OC

Methyl 3-bromo-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4C_9H_8BrNO_4 and a molecular weight of 274.07 g/mol. It is classified as a benzoate ester, featuring a bromine atom, a nitro group, and a methyl group attached to a benzene ring. This compound is known for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound's structure can be represented by the following SMILES notation: COC(=O)C1=CC([N+](=O)[O-])=CC(Br)=C1C .

There is no current information available regarding the specific mechanism of action of MMB in biological systems.

  • Potential irritant: The nitro group can be irritating to skin and eyes [].
  • Potential respiratory irritant: Inhalation of dust particles might irritate the respiratory tract [].
  • Ester hydrolysis products: Hydrolysis of the ester bond could release methanol, which is a flammable and toxic liquid.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific conditions, altering the compound's reactivity and properties.
  • Esterification: The ester functional group can react with alcohols to form new esters.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Methyl 3-bromo-2-methyl-5-nitrobenzoate can be synthesized through several methods:

  • Bromination of Methyl 2-methyl-5-nitrobenzoate: This method involves treating methyl 2-methyl-5-nitrobenzoate with bromine in a suitable solvent, leading to the introduction of the bromine atom at the meta position.
  • Nitration followed by Esterification: Starting from methyl 3-bromo-2-methylbenzoate, nitration can be performed using a mixture of concentrated nitric and sulfuric acids, followed by esterification to yield the final product.

These synthetic routes allow for the controlled modification of the compound's structure.

Methyl 3-bromo-2-methyl-5-nitrobenzoate has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its structural features, it may be explored for developing new therapeutic agents.
  • Material Science: Its derivatives could be utilized in creating functional materials with specific properties .

Several compounds share structural similarities with methyl 3-bromo-2-methyl-5-nitrobenzoate. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl 5-bromo-2-methyl-3-nitrobenzoateC9H8BrNO4Bromine at position 5 instead of 3
Methyl 4-bromo-2-methyl-3-nitrobenzoateC9H8BrNO4Different substitution pattern on benzene
Methyl 3-chloro-2-methyl-5-nitrobenzoateC9H8ClNO4Chlorine instead of bromine

Uniqueness

Methyl 3-bromo-2-methyl-5-nitrobenzoate is unique due to its specific arrangement of functional groups that may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and nitro groups at particular positions on the aromatic ring may enhance its utility in synthetic applications and potential pharmacological effects.

XLogP3

2.7

Wikipedia

Methyl 3-bromo-2-methyl-5-nitrobenzoate

Dates

Modify: 2023-08-16

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